6-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]pyrimidin-4-amine
Beschreibung
6-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]pyrimidin-4-amine is a pyrimidine derivative featuring a phenyl group at position 6 of the pyrimidine ring and a 4-(pyrrolidin-1-yl)phenyl substituent at the amino position. The pyrrolidine moiety (a five-membered nitrogen-containing ring) enhances conformational flexibility and may improve binding to biological targets, while the phenyl groups contribute to lipophilicity and π-π stacking interactions in molecular recognition .
Eigenschaften
Molekularformel |
C20H20N4 |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
6-phenyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C20H20N4/c1-2-6-16(7-3-1)19-14-20(22-15-21-19)23-17-8-10-18(11-9-17)24-12-4-5-13-24/h1-3,6-11,14-15H,4-5,12-13H2,(H,21,22,23) |
InChI-Schlüssel |
NUOQFCQWTYCVCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC3=NC=NC(=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of 4-Chloro-6-phenylpyrimidine
The chloropyrimidine scaffold serves as a critical precursor. 4-Chloro-6-phenylpyrimidine is typically synthesized via cyclocondensation of β-keto esters with amidines. For example, acetamidine or benzamidine reacts with β-keto esters under reflux conditions to form the pyrimidine ring.
Example Protocol
-
β-Keto Ester Preparation : Ethyl benzoylacetate (10 mmol) is treated with 1,1'-carbonyldiimidazole (CDI) in acetonitrile to form the activated intermediate.
-
Cyclization : The β-keto ester reacts with acetamidine hydrochloride (12 mmol) in methanol at 0°C, followed by stirring at room temperature for 18 hours. The product, 4-chloro-6-phenylpyrimidine, is isolated by filtration (Yield: 50%).
Amination with 4-(Pyrrolidin-1-yl)aniline
The chloro group at position 4 is displaced via nucleophilic aromatic substitution (SNAr) using 4-(pyrrolidin-1-yl)aniline.
Synthesis of 4-(Pyrrolidin-1-yl)aniline
-
Buchwald-Hartwig Amination : 4-Bromoaniline reacts with pyrrolidine in the presence of Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C for 24 hours (Yield: 70–80%).
-
Alternative Route : 4-Aminophenylboronic acid undergoes Suzuki coupling with pyrrolidine-1-yl bromide under Pd catalysis.
Coupling Reaction
4-Chloro-6-phenylpyrimidine (5 mmol) and 4-(pyrrolidin-1-yl)aniline (6 mmol) are heated in n-butanol at 120°C for 12 hours. The product precipitates upon cooling (Yield: 65–75%).
Suzuki-Miyaura Cross-Coupling for Pyrimidine Functionalization
Synthesis of 2-Chloro-4-(3-Nitrophenyl)pyrimidine
Suzuki coupling of 2,4-dichloropyrimidine with (3-nitrophenyl)boronic acid selectively substitutes the 4-position, leaving the 2-chloro group intact.
Protocol
Functionalization and Reduction
-
Nitro Reduction : The nitro group is reduced to an amine using H₂/Pd-C or SnCl₂·2H₂O in ethanol (Yield: 90%).
-
Amination : The 2-chloro group reacts with pyrrolidine in THF at 60°C (Yield: 70%).
Cyclocondensation Strategies
Enaminone Intermediate Formation
Enaminones, prepared from β-keto esters and DMF-DMA, undergo cyclization with amidines to form pyrimidines.
Key Steps
-
Claisen Condensation : Ethyl benzoylacetate (10 mmol) reacts with CDI in acetonitrile to form a β-keto imidazolide.
-
Enaminone Synthesis : Treatment with DMF-DMA in toluene at reflux yields the enaminone intermediate.
-
Cyclization : Reaction with acetamidine in methanol forms 4-chloro-6-phenylpyrimidine.
Comparative Analysis of Synthetic Routes
| Method | Key Intermediate | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Nucleophilic Substitution | 4-Chloro-6-phenylpyrimidine | n-BuOH, 120°C, 12h | 65–75% | High selectivity; minimal byproducts |
| Suzuki Coupling | 2-Chloro-4-arylpyrimidine | Pd catalysis, 90°C | 70–85% | Versatile for diverse aryl groups |
| Cyclocondensation | Enaminone | Reflux, DMF-DMA | 50–60% | One-pot synthesis; scalable |
Optimization and Challenges
Solvent and Catalyst Effects
Analyse Chemischer Reaktionen
Reaktionstypen
6-Phenyl-N-[4-(Pyrrolidin-1-yl)phenyl]pyrimidin-4-amin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Pyrimidinring.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in Gegenwart eines Katalysators.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte
Oxidation: Bildung der entsprechenden N-Oxide.
Reduktion: Bildung reduzierter Aminderivate.
Substitution: Bildung substituierter Pyrimidinderivate.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
Recent studies have demonstrated that derivatives of 6-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]pyrimidin-4-amine exhibit significant antiproliferative effects against various cancer cell lines. For example, one study reported sub-micromolar GI50 values (0.127 - 0.560 μM) against a panel of 13 cancer cell lines, indicating strong potential for therapeutic use .
Inhibition of Eukaryotic Translation Initiation Factor 4E
Another notable application is the inhibition of Mnk2, a kinase that phosphorylates eukaryotic translation initiation factor 4E (eIF4E), which is often overexpressed in cancers like acute myeloid leukemia (AML). Compounds derived from this scaffold were found to significantly reduce eIF4E phosphorylation and induce apoptosis in AML cells by down-regulating anti-apoptotic proteins .
Case Studies
Wirkmechanismus
The mechanism of action of 6-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological pathways. For example, it has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation . The binding of the compound to these targets results in the downregulation of key signaling pathways, ultimately leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine
- Structure: Chlorine at position 6, pyrido[3,2-d]pyrimidine core (fused pyridine-pyrimidine), and 4-fluorophenylamino group.
- The fused pyrido ring expands aromaticity, altering π-π interactions and solubility .
- Synthesis: Achieved in 96.79% yield via condensation of 4-fluoroaniline with a pyrido[3,2-d]pyrimidine precursor in isopropanol .
5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine
- Structure: Methyl groups at positions 4 and 6, a (4-fluoroanilino)methyl side chain, and 2-phenyl substitution.
- Key Differences :
- Intramolecular N–H⋯N hydrogen bonding stabilizes the crystal structure, with a longer N4⋯N5 distance (2.982 Å vs. 2.940 Å in chlorinated analogs) .
- Dihedral angles between substituents (e.g., 70.1° for the 4-methylphenyl group) suggest steric hindrance differences compared to the target compound’s pyrrolidine-phenyl group .
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Structure : Methyl at position 4 and piperidin-1-yl at position 4.
- Key Differences: Piperidine (six-membered ring) vs. pyrrolidine (five-membered) alters ring strain and hydrogen-bonding capacity.
Functional Group Modifications
N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine
- Structure: Nitro group at the para position of the 2-phenyl substituent and benzylamino group.
- Benzyl substitution improves lipophilicity, which may affect membrane permeability .
N-(4-Fluorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Structure : Pyrazolo[3,4-d]pyrimidine core with pyrrolidin-1-yl and 4-fluorophenyl groups.
- Key Differences :
- The pyrazolo-fused core introduces additional nitrogen atoms, altering hydrogen-bonding patterns and solubility.
- Fluorine at the para position enhances metabolic stability and electrostatic interactions .
Biologische Aktivität
6-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]pyrimidin-4-amine, a compound with the molecular formula , is part of a class of pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The chemical structure of 6-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]pyrimidin-4-amine can be represented as follows:
Anticancer Properties
Research indicates that compounds similar to 6-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]pyrimidin-4-amine exhibit notable anticancer properties. For instance, studies on related pyrrolidine derivatives have shown that they can induce apoptosis in various leukemia cell lines, such as HL-60 and K562. The mechanism involves the arrest of the cell cycle at the G2/M phase and activation of caspase-dependent pathways leading to cell death .
Key Findings:
- IC50 Values: For related compounds, the IC50 for HL-60 cells was approximately 103.26 nM after 48 hours of treatment.
- Mechanisms: Induction of chromatin condensation and DNA fragmentation were observed, indicating effective apoptosis induction .
Case Studies
- Leukemia Cell Lines: A study explored the effects of pyrrolidine-based compounds on HL-60 cells, revealing significant G2/M phase arrest and subsequent apoptosis through caspase activation pathways .
- Bacterial Inhibition: Another investigation into pyrrolidine derivatives indicated effective inhibition against multiple bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various pathogens .
The biological activity of 6-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]pyrimidin-4-amine can be attributed to several mechanisms:
Apoptosis Induction
The compound appears to activate mitochondrial pathways leading to apoptosis:
- Increased reactive oxygen species (ROS) production.
- Downregulation of pro-survival proteins such as AKT and mTOR.
Cell Cycle Arrest
Evidence suggests that this compound can effectively halt the progression of cancer cells through cell cycle checkpoints by inhibiting cyclin-dependent kinases (CDKs), particularly CDK1 .
Q & A
Q. How should researchers design studies to investigate its mechanism of action?
- Methodological Answer :
- Time-resolved assays : Measure target engagement kinetics (e.g., FRET-based kinase activation) .
- Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate protein complexes .
- Metabolomics : Profile ATP/ADP ratios via LC-MS to assess metabolic disruption .
Tables for Reference
Q. Table 1: Key Physicochemical Properties
| Property | Value/Description | Method/Reference |
|---|---|---|
| Molecular Weight | 357.4 g/mol | HRMS |
| LogP | 3.2 ± 0.1 | Shake-flask |
| Solubility (PBS) | 12 µM | Nephelometry |
Q. Table 2: Common Synthetic Byproducts
| Byproduct | Formation Cause | Mitigation Strategy |
|---|---|---|
| Des-pyrrolidine derivative | Incomplete coupling reaction | Increase Pd catalyst |
| Oxidized pyrimidine | Air exposure during workup | Use inert atmosphere |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
